SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. [, , , , , , , ] This interaction plays a critical role in regulating the activity of p53, which is involved in vital cellular processes such as DNA repair, cell cycle arrest, and apoptosis. [, ] In many cancers, MDM2 is overexpressed or amplified, leading to the suppression of p53 activity and promoting tumor growth. [, , , , ] SAR405838 disrupts the MDM2-p53 interaction, thus restoring p53 function and inducing cell cycle arrest or apoptosis in cancer cells. [, , , , ] Due to its mechanism of action, SAR405838 has been investigated for its potential as an anti-cancer agent in preclinical and clinical trials for various cancer types. [, , , , , , , , , , , , , , , ]
SAR405838 is a novel small molecule designed to inhibit the interaction between the MDM2 protein and the tumor suppressor protein p53. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors that retain wild-type p53 functionality. SAR405838 is classified as a potent and selective inhibitor of MDM2, which is critical for regulating p53 activity. The compound is currently undergoing Phase I clinical trials to evaluate its efficacy and safety in human subjects.
SAR405838 was developed by Sanofi-Aventis as an optimized derivative of MI-219, another MDM2 inhibitor. It falls under the classification of spiro-oxindole compounds, which are known for their ability to selectively bind to MDM2 and disrupt its interaction with p53. The compound has been shown to have a high binding affinity for MDM2, with a dissociation constant (K_i) of approximately 0.88 nM, indicating its potential as a therapeutic agent in oncology .
The synthesis of SAR405838 involves a multi-step chemical process that builds upon the structure of MI-219. The synthesis method incorporates specific modifications to enhance the compound's binding affinity and stability. The purity of SAR405838 is reported to exceed 95% as determined by high-performance liquid chromatography (HPLC) .
SAR405838 is synthesized through a series of reactions that include:
The synthesis process has been detailed in various studies, highlighting the importance of each step in achieving the desired chemical properties .
The molecular structure of SAR405838 features a complex arrangement that allows it to effectively mimic key amino acid residues of p53. The compound's structure includes:
The co-crystal structure of SAR405838 bound to MDM2 has been resolved at a resolution of 2.1 Å, providing insights into the precise interactions that confer its high affinity .
SAR405838 undergoes several chemical reactions upon interaction with MDM2, primarily involving:
These reactions are crucial for understanding how SAR405838 exerts its therapeutic effects in cancer cells .
The mechanism by which SAR405838 operates involves several key processes:
In preclinical models, this mechanism has been shown to result in significant tumor regression and cell cycle arrest .
SAR405838's primary application lies in oncology as a therapeutic agent targeting tumors with functional p53 pathways. Its ability to induce apoptosis through the activation of p53 makes it a promising candidate for treating various cancers, including osteosarcoma, leukemia, prostate cancer, and colon cancer. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human patients .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2